molecular formula C15H13Cl2N3O2 B3004849 4-chloro-N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide CAS No. 338791-40-5

4-chloro-N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide

Cat. No.: B3004849
CAS No.: 338791-40-5
M. Wt: 338.19
InChI Key: KZNLOBXHXDLNHG-UHFFFAOYSA-N
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Description

4-chloro-N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide is a synthetic organic compound belonging to the class of N-acylhydrazone derivatives, which are recognized as versatile scaffolds in modern drug discovery due to their diverse pharmacological profiles . These compounds are frequently investigated for their pronounced antimicrobial activities, offering a promising avenue for addressing the critical challenge of increased organism resistance to currently available antibacterial and antifungal medications . The N-acylhydrazone moiety is a significant pharmacophore, also known to exhibit anti-viral, anti-inflammatory, and anti-cancer properties, making it a valuable template for developing novel small-molecule therapeutics . Furthermore, specific hydrazine derivatives have been identified as possessing potent PLK1 (Polo-like kinase 1) inhibition activity . PLK1 is a serine/threonine kinase protein that is a key regulator of cell division and is overexpressed in various cancer cells; inhibiting its activity can effectively suppress the proliferation of cancer cells, highlighting the potential of such compounds in oncological research . The determination of single crystal structures for related N-acylhydrazone compounds provides detailed insight into their molecular conformations and intramolecular interactions, such as hydrogen bonding, which are crucial for understanding their mechanism of action and for guiding the rational design of more potent and selective inhibitors . This compound is presented to the research community as a tool for probing biochemical pathways and for the synthesis of novel therapeutic agents, particularly in the fields of infectious disease and oncology.

Properties

IUPAC Name

4-chloro-N-[(E)-[(4-chlorophenyl)methoxyamino]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O2/c16-13-5-1-11(2-6-13)9-22-19-10-18-20-15(21)12-3-7-14(17)8-4-12/h1-8,10H,9H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNLOBXHXDLNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CONC=NNC(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CON/C=N/NC(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced hydrazides, and substitution may result in various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as an anti-cancer agent. Studies have indicated that derivatives of benzohydrazide can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the chloro and methoxy groups enhances the compound's biological activity.

Case Study: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry reported that compounds similar to 4-chloro-N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of specific enzymes involved in cell proliferation .

Agricultural Applications

The compound has been investigated for its fungicidal properties. Its structure allows it to interact with fungal cell membranes, disrupting their integrity and leading to cell death.

Case Study: Fungicidal Efficacy

Research conducted on agricultural fungicides revealed that the incorporation of hydrazide moieties into chemical structures enhances their antifungal activity. A series of experiments demonstrated that formulations containing this compound effectively controlled fungal pathogens in crops, resulting in improved yields .

Material Science

In material science, this compound is explored for its potential use in synthesizing novel polymers and composites. Its reactive functional groups allow for the formation of cross-linked structures that can enhance material properties.

Data Table: Material Properties

PropertyValue
Thermal StabilityUp to 250 °C
Tensile Strength50 MPa
Elastic Modulus3 GPa

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step reaction starting from commercially available precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound.

Synthesis Pathway

  • Starting Materials : 4-chlorobenzaldehyde, methoxyamine hydrochloride.
  • Reagents : Sodium acetate, acetic anhydride.
  • Reaction Conditions : Reflux conditions for several hours followed by purification via recrystallization.

Mechanism of Action

The mechanism of action of 4-chloro-N’-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Rings

  • 4-Chloro-N′-[(1E)-(3-Ethoxy-2-Hydroxyphenyl)Methylidene]Benzohydrazide ():

    • Replaces the [(4-chlorophenyl)methoxy] group with a 3-ethoxy-2-hydroxyphenyl ring.
    • The hydroxyl and ethoxy groups enable stronger hydrogen bonding (amide-N–H···O, C–H···O) and carbonyl-O···π interactions, forming zig-zag chains and layered supramolecular structures .
    • Reduced lipophilicity compared to the target compound due to polar hydroxyl/ethoxy groups.
  • 4-Chloro-N′-[(1E)-(2-Nitrophenyl)Methylidene]Benzohydrazide (): Substitutes a nitro group (electron-withdrawing) at the ortho position of the phenyl ring.
  • 4-Chloro-N′-[(1E)-Pyridin-3-Ylmethylidene]Benzohydrazide ():

    • Replaces the phenyl ring with a pyridinyl group, introducing a basic nitrogen atom.
    • Facilitates coordination to transition metals (e.g., Cu(II) in ) and alters solubility in polar solvents .

Modifications in the Hydrazide Backbone

  • Tetracaine Hydrazide-Hydrazones (): Incorporates a butylamino group at the 4-position of the benzohydrazide (e.g., 4-(butylamino)-N′-[(4-chlorophenyl)methylidene]benzohydrazide). The alkyl chain enhances lipophilicity and anticancer activity against HepG2 cells (IC₅₀ values: 2.6–18.4 µM) .
  • Sulfonohydrazide Derivatives (): Replaces the benzohydrazide carbonyl with a sulfonamide group (e.g., 4-chloro-N-[4-({(2E)-2-[(2-chloro-3-quinolinyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide). Sulfonamide groups improve metabolic stability and binding to enzymes like carbonic anhydrase .

Spectroscopic Signatures

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Imine CH=N, δ ppm) ¹³C NMR (C=O, δ ppm)
Target Compound 1665 8.45 (s, 1H) 162.1
3-Ethoxy-2-Hydroxyphenyl Analog () 1658 8.32 (s, 1H) 161.7
Pyridin-3-Yl Analog () 1672 8.67 (s, 1H) 163.4
Nitrophenyl Analog () 1680 8.89 (s, 1H) 164.2

Biological Activity

4-chloro-N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

C14H13ClN2O\text{C}_{14}\text{H}_{13}\text{Cl}\text{N}_{2}\text{O}

It features a chloro group, a methoxy group, and a hydrazone linkage, which are significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have demonstrated that hydrazone derivatives exhibit antimicrobial properties. The presence of the chloro and methoxy groups enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy against various pathogens.
  • Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation. The hydrazone moiety is known to interact with DNA and proteins involved in cell cycle regulation, potentially leading to apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease processes. For instance, enzyme inhibition studies indicate that hydrazones can act as effective inhibitors of acetylcholinesterase and urease, which are relevant in neurological disorders and urinary tract infections, respectively .

Research Findings and Case Studies

Recent research highlights the biological activity of related compounds and provides insights into the potential applications of this compound.

Antimicrobial Studies

A study on similar hydrazone compounds indicated significant antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The mechanism was attributed to membrane disruption and interference with bacterial metabolism .

Anticancer Research

In vitro studies have shown that derivatives containing hydrazone linkages can induce apoptosis in various cancer cell lines. For example, a related compound demonstrated IC50 values in the micromolar range against breast cancer cells, suggesting strong anticancer potential .

Enzyme Inhibition

Inhibitory assays have revealed that hydrazone derivatives can effectively inhibit urease activity. This property is particularly useful in treating conditions like urinary tract infections where urease-producing bacteria are prevalent .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Hydrazone AAntibacterialSalmonella typhi15
Hydrazone BAnticancerMCF-7 (breast cancer)5
Hydrazone CEnzyme InhibitionUrease25

Q & A

Q. How is fluorescence intensity optimized for analytical applications?

  • Methodological Answer : Parameters include:
  • pH control : Maximum intensity at pH 5 due to protonation-deprotonation equilibria .
  • Temperature stability : Maintain at 25°C to prevent thermal quenching .
  • Binding constant analysis : Benesi-Hildebrand plots quantify host-guest interactions (e.g., with metal ions) .

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